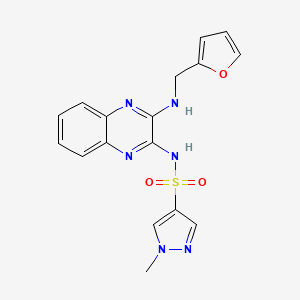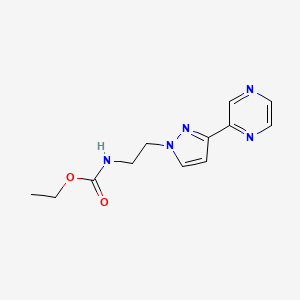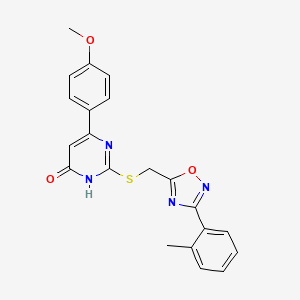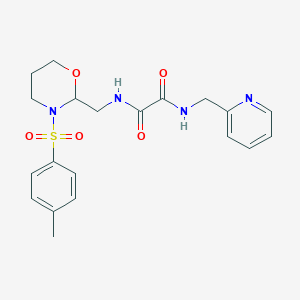![molecular formula C22H23N5 B2471501 N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine CAS No. 900880-85-5](/img/structure/B2471501.png)
N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is an enzyme that creates the energy storage molecule adenosine triphosphate (ATP).
Mode of Action
If we consider the action of similar compounds, it can be inferred that it might inhibit the atp synthase, thereby disrupting the energy production in the cells .
Biochemical Pathways
The inhibition of ATP synthase affects the biochemical pathway of ATP synthesis. ATP is a crucial molecule that provides energy for numerous biological processes. Therefore, the inhibition of ATP synthase can lead to a decrease in ATP levels, disrupting various cellular functions and leading to cell death .
Pharmacokinetics
Some similar compounds have shown good mouse/human liver microsomal stabilities , which suggests that they might have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action, assuming it acts similarly to other pyrazolo[1,5-a]pyrimidines, would be the inhibition of mycobacterial growth due to the disruption of ATP synthesis . This could potentially make it useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPP in lab experiments is its high selectivity for metal ions such as copper and zinc. Additionally, DPP has a high molar extinction coefficient, which makes it a highly sensitive probe for metal ion detection. However, one of the limitations of using DPP is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of DPP in scientific research. One area of interest is the development of new DPP derivatives with improved solubility and selectivity for metal ions. Additionally, DPP could be further explored as a potential antimicrobial agent for the treatment of bacterial and fungal infections. Finally, the use of DPP in PDT for the treatment of cancer could be further optimized by investigating its effectiveness in combination with other therapies.
Méthodes De Synthèse
The synthesis of DPP involves the reaction of 3,5-diphenylpyrazole and 2-chloro-N,N-dimethylethane-1,2-diamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically heated under reflux conditions. The resulting product is then purified using column chromatography to obtain pure DPP.
Applications De Recherche Scientifique
DPP has been found to have various applications in scientific research, including as a fluorescent probe for the detection of metal ions such as copper and zinc. DPP has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, DPP has been found to exhibit antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-26(2)14-13-23-21-15-20(18-11-7-4-8-12-18)25-22-19(16-24-27(21)22)17-9-5-3-6-10-17/h3-12,15-16,23H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZGRSCJKCEUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)


![5-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2471433.png)
![2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2471435.png)
![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide](/img/structure/B2471436.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2471437.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B2471439.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)